Antibacterial Activity: 7-Bromo Derivative vs. Non-Brominated Parent Scaffold
The presence of the 7-bromo substituent in 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine has been reported to confer measurable antibacterial activity against common pathogens, in contrast to non-brominated analogs which show negligible activity in the same assays . This highlights the functional importance of the bromine atom for this specific biological application.
| Evidence Dimension | In vitro antibacterial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 µM (S. aureus); IC50 = 20 µM (E. coli) |
| Comparator Or Baseline | Non-brominated 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine analogs (typically >100 µM or inactive) |
| Quantified Difference | >5-fold improvement in potency |
| Conditions | Microbial growth inhibition assay (source not specified) |
Why This Matters
This data, while sourced from a vendor and requiring independent verification, provides a quantitative rationale for selecting the 7-bromo derivative over non-halogenated building blocks when antibacterial properties are a desired feature of the final target molecule.
